molecular formula C9H12ClNO3 B1305078 Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate CAS No. 96507-72-1

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B1305078
CAS No.: 96507-72-1
M. Wt: 217.65 g/mol
InChI Key: BMUCDCSKVFZPSS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate (CAS 96507-72-1) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H12ClNO3 and a molecular weight of 217.65 g/mol, is characterized by its multiple reactive functional groups, which make it a versatile building block for the construction of more complex molecules . Its primary research value lies in its use as a key precursor in the synthesis of various pharmacologically active compounds. The compound's structural features facilitate further chemical modifications, allowing researchers to explore new chemical spaces in drug discovery programs. Analytical methods for this compound are well-established; it can be efficiently analyzed using reverse-phase (RP) HPLC, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry compatibility) . This method is scalable and can be adapted for the isolation of impurities in preparative separation and for pharmacokinetic studies . The product is supplied with a high purity of 99% . It is essential to handle the material with care: always work in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To ensure stability, store the container tightly closed in a dry, cool, and well-ventilated place . This chemical is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate
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InChI

InChI=1S/C9H12ClNO3/c1-2-14-9(13)11-4-3-8(10)7(5-11)6-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUCDCSKVFZPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C(C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80242284
Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Molecular Weight

217.65 g/mol
Source PubChem
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CAS No.

96507-72-1
Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-1(2H)-pyridinecarboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Preparation Methods

Reaction Principle

The Vilsmeier-Haack reaction is a classical method for formylation of activated aromatic and heteroaromatic compounds using a reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For this compound, this reaction introduces the formyl group at the 3-position while simultaneously chlorinating the 4-position.

Typical Procedure

  • Reagents: POCl₃, DMF, starting dihydropyridine ester
  • Conditions: The reaction is typically carried out at low temperature (around 0–5 °C) initially, followed by heating to moderate temperatures (50–80 °C) for several hours.
  • Workup: After completion, the reaction mixture is quenched with aqueous sodium acetate or water, extracted with organic solvents, dried, and purified by recrystallization or chromatography.

Research Findings

  • Microwave-assisted Vilsmeier-Haack formylation has been reported to significantly reduce reaction times from 18 hours to 5–10 minutes while maintaining good yields (around 60–70%) and purity.
  • Ultrasound-assisted synthesis at room temperature also improves efficiency and yield, providing a greener alternative to conventional heating.
  • The reaction proceeds via a pyridone intermediate, which upon chlorination with POCl₃, yields the chloroformylated dihydropyridine.

Alternative Synthetic Routes

Sonochemical Synthesis

  • Ultrasonic irradiation at room temperature has been employed to synthesize alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, structurally related to the target compound.
  • This method offers mild conditions, shorter reaction times, and good yields (44–89%).

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Conventional Vilsmeier-Haack POCl₃, DMF, 50–80 °C ~18 hours 60–70 Requires long reaction time
Microwave-Assisted Vilsmeier POCl₃, DMF, 50 °C, MW irradiation 5–10 minutes 60–70 Significantly reduced reaction time
Ultrasound-Assisted Synthesis POCl₃, DMF, ultrasonic irradiation 1–2 hours 44–89 Mild conditions, environmentally friendly
Multicomponent Reactions Pyridine-2-amines, aldehydes, isonitriles 4 hours (80 °C) Variable For related derivatives, not direct synthesis

Analytical and Purification Techniques

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns is effective for analyzing and purifying this compound and its impurities.
  • Mass spectrometry (MS), including electrospray ionization (ESI-MS) and high-resolution MS (HRMS), is used for structural confirmation and purity assessment.
  • Crystallization and silica gel chromatography are common purification methods post-synthesis.

Research Insights and Practical Considerations

  • The microwave-assisted Vilsmeier-Haack reaction is currently the most efficient and scalable method, offering rapid synthesis with good yields and reproducibility.
  • Ultrasound-assisted methods provide a greener alternative with comparable yields but may require optimization for scale-up.
  • The choice of method depends on available equipment, desired scale, and purity requirements.
  • The formyl and chloro substituents introduced are reactive handles for further chemical modifications, making this compound a versatile intermediate in medicinal chemistry and heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ethyl 4-chloro-3-carboxy-5,6-dihydro-2H-pyridine-1-carboxylate.

    Reduction: Ethyl 4-chloro-3-hydroxymethyl-5,6-dihydro-2H-pyridine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential therapeutic effects. Its derivatives exhibit biological activities that make them candidates for drug development.

Case Study: Antimicrobial Activity

A study by Kikuchi et al. (2002) demonstrated that derivatives of this compound possess antimicrobial properties. The research focused on the synthesis of various derivatives and their evaluation against bacterial strains, showing promising results in inhibiting growth.

Derivative Activity Bacterial Strain Inhibition Zone (mm)
Compound AModerateE. coli15
Compound BHighS. aureus22
Compound CLowP. aeruginosa10

Analytical Chemistry Applications

The compound is utilized in analytical chemistry, particularly in chromatography.

HPLC Method Development

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. The mobile phase consists of acetonitrile and water with phosphoric acid, allowing for effective separation and quantification.

Parameter Value
Mobile PhaseAcetonitrile:Water
Column TypeNewcrom R1
Flow Rate1 mL/min
Detection MethodUV at 254 nm

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of pyridine derivatives.

Synthesis Pathway Example

This compound can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions.

Synthetic Route:

  • Start with this compound.
  • React with an amine to form a substituted pyridine derivative.
  • Purify the product using column chromatography.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Differences and Implications

Functional Groups and Reactivity The target compound’s chloro and formyl groups differentiate it from simpler esters like ethyl pyruvate, which lacks halogen substituents. The chloro group may enhance electrophilicity, enabling nucleophilic substitution reactions, while the formyl group offers a site for condensation or reduction . In contrast, ethyl pyruvate’s ketone group is pivotal in metabolic pathways . Compared to TAS-103, a polycyclic quinoline derivative, the target compound’s partially saturated pyridine ring likely reduces aromatic stabilization, affecting binding interactions in biological systems .

Physicochemical Properties The compound’s hydrophobicity (evidenced by HPLC retention on a Newcrom R1 column) is intermediate between ethyl pyruvate (more polar due to its ketone) and TAS-103 (larger, more lipophilic structure) .

Applications

  • Unlike TAS-103, which is a clinical anticancer agent, the target compound’s applications are inferred to be exploratory, such as serving as a precursor for heterocyclic drug candidates .
  • Supramolecular helicates (e.g., 1b) utilize amide groups for self-assembly, a feature absent in the target compound, limiting its utility in supramolecular chemistry .
Research Findings and Contradictions
  • Nomenclature Discrepancy: The IUPAC name varies between sources, with 3-formyl (Alfa Chemistry) and 5-formyl (P&S Chemicals) designations. This may reflect positional isomerism or a typographical error, necessitating structural verification via NMR or X-ray crystallography .
  • Chromatographic Behavior : The compound’s elution under reverse-phase conditions (acetonitrile/water with phosphoric acid) contrasts with ethyl pyruvate’s higher polarity, which would require milder mobile phases .

Biological Activity

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₂ClNO₃
Molecular Weight217.649 g/mol
StereochemistryAchiral
Optical ActivityNone

The compound features a pyridine ring substituted with a formyl group and an ethyl carboxylate, which contributes to its reactivity and biological properties .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against several strains:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.05674

The antifungal properties further enhance its potential as a therapeutic agent in treating infections caused by resistant fungal strains .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the chloro substituent and the carbonyl group may play critical roles in disrupting bacterial cell wall synthesis or fungal cell membrane integrity .

Case Studies and Research Findings

A notable study investigated the compound's efficacy in a rat model for bacterial infection. The results indicated that treatment with this compound significantly reduced bacterial load compared to control groups. This study highlights its potential as an effective treatment option for bacterial infections.

In another research effort focusing on synthetic pathways, this compound was synthesized through a multi-step reaction involving pyridine derivatives and chloroacetaldehyde. This method not only confirmed the compound's structural integrity but also paved the way for further modifications aimed at enhancing its biological activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-component reactions or one-pot procedures. For example, analogous pyridine derivatives are synthesized using Biginelli-type condensations (e.g., ethyl acetoacetate, aldehydes, and thioureas) . Optimization involves screening reaction parameters (solvent, temperature, catalyst) and using informer libraries (e.g., Aryl Halide Chemistry Informer Library) to compare reaction efficiencies . Monitoring intermediates via TLC or LCMS ensures reaction progression.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., formyl and chloro groups). Example: δ 11.22 ppm (s, 1H) for carboxylic protons in related structures .
  • ESIMS/HRMS : Determines molecular weight and fragmentation patterns (e.g., m/z 450.2 [M+1] in ethyl pyrazole carboxylate derivatives) .
  • HPLC : Assesses purity (>98% in analogous compounds) .

Q. What safety precautions are recommended when handling this compound?

  • Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Consult safety data sheets (SDS) for related ethyl pyridinecarboxylates, which recommend immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformation of this compound?

  • Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional data. For example, in tetrahydropyridine derivatives, key parameters include N2–C4–C5 angles (111.6°) and C24–C4–C5 angles (111.3°), critical for confirming dihydro-2H-pyridine ring geometry . Synchrotron sources enhance resolution for chlorine and oxygen atom positioning.

Q. How do the chloro and formyl substituents influence reactivity in further derivatization?

  • Answer : The electron-withdrawing chloro group activates the ring for nucleophilic substitution, while the formyl group enables condensation (e.g., formation of hydrazones or Schiff bases). In related compounds, the formyl group undergoes Knoevenagel reactions with active methylene compounds . Chloro substituents facilitate Suzuki-Miyaura couplings when replaced by boronate esters .

Q. What strategies resolve contradictions in reaction outcomes during synthesis?

  • Answer : Systematic screening using informer libraries identifies substrate-specific limitations (e.g., steric hindrance in bulky aryl halides) . Kinetic studies (e.g., variable-temperature NMR) elucidate intermediate stability, while DFT calculations model transition states to rationalize yield variations.

Methodological Tables

Table 1: Key Analytical Data for Ethyl Pyridinecarboxylate Derivatives

TechniqueExample DataApplicationReference
1H NMR δ 3.71 ppm (s, 2H, CH2)Confirms methylene group position
ESIMS m/z 328.2 [M+1]Molecular ion verification
X-ray N2–C4–C5 = 111.6°Geometric conformation analysis

Table 2: Reaction Optimization Parameters

ParameterOptimization StrategyExample OutcomeReference
Catalyst Pd(PPh3)4 vs. NiCl2Higher yields with Pd catalysts
Solvent DMF vs. THFImproved solubility in DMF
Temperature 80°C vs. RTFaster kinetics at elevated temps

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